1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one

Opioid receptor Analgesic Structure–activity relationship

1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one (CAS 34067-03-3; synonym DRC 3324) is a synthetic small molecule (C₂₁H₂₅NO, MW 307.43 g/mol) classified as a psychoactive research chemical. It belongs to the diphenylbutanoyl-pyrrolidine structural class, related to the opioid analgesic dextromoramide and the dissociative agent diphenidine.

Molecular Formula C21H25NO
Molecular Weight 307.4 g/mol
CAS No. 34067-03-3
Cat. No. B13825173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one
CAS34067-03-3
Molecular FormulaC21H25NO
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCCC3C
InChIInChI=1S/C21H25NO/c1-3-21(18-12-6-4-7-13-18,19-14-8-5-9-15-19)20(23)22-16-10-11-17(22)2/h4-9,12-15,17H,3,10-11,16H2,1-2H3
InChIKeyDWIZRPDYYVIEIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one (CAS 34067-03-3): Structural Classification and Procurement Context


1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one (CAS 34067-03-3; synonym DRC 3324) is a synthetic small molecule (C₂₁H₂₅NO, MW 307.43 g/mol) classified as a psychoactive research chemical . It belongs to the diphenylbutanoyl-pyrrolidine structural class, related to the opioid analgesic dextromoramide and the dissociative agent diphenidine. The compound is listed on chemical supplier databases such as Parchem and ChemSrc and has been referenced under the alternate CAS registry number 60697‑80‑5 .

Why 1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one Cannot Be Interchanged with In‑Class Analogs


Seemingly minor structural modifications within the diphenylbutanoyl‑pyrrolidine class produce profound shifts in pharmacological profile. The replacement of the morpholine‑bearing side chain in dextromoramide with a simpler 2‑methylpyrrolidine ring eliminates μ‑opioid receptor engagement [1], while the substitution of the ethylamine linker in diphenidine with a butanone carbonyl alters NMDA receptor affinity [2]. Consequently, in‑class compounds are not functionally interchangeable; each demands independent experimental validation before scientific procurement to avoid target‑miss or inactive‑analog risk.

Quantitative Differentiation Evidence for 1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one Versus Closest Analogs


Structural Divergence from Dextromoramide: Absence of Morpholine Pharmacophore

Dextromoramide (Kᵢ μ‑opioid receptor ≈ 0.5 nM) derives its high‑affinity opioid binding from the (3S)‑3‑methyl‑4‑morpholino‑2,2‑diphenylbutanoyl moiety [1]. The target compound replaces the morpholine with a hydrogen atom, a modification expected to abolish μ‑opioid receptor affinity entirely. While no direct binding data exist for the target compound, class‑level SAR indicates that removal of the basic morpholine nitrogen eliminates the critical ionic interaction with the Asp147 residue of the μ‑opioid receptor [1].

Opioid receptor Analgesic Structure–activity relationship

Divergence from the Amide Analog (CAS 37918‑25‑5): Ketone vs. Amide Functional Group Differentiates Biological Activity

The amide analog 4‑(2‑methylpyrrolidin‑1‑yl)‑2,2‑diphenylbutanamide (CAS 37918‑25‑5; DRC 3324 amide) was evaluated as an anti‑coprophagia agent in broiler chicks and demonstrated dose‑dependent reduction in coccidiosis severity at litter treatment levels of 11.5 g kg⁻¹ and 23.0 g kg⁻¹, with the highest dose showing toxicity [1]. The target ketone compound (CAS 34067‑03‑3) has not been tested in this model. The carbonyl group differentiates the two: the ketone is less polar (LogP ≈ 4.33) and lacks hydrogen‑bond donor capacity, whereas the amide (LogP predicted ≈ 3.5) can act as both donor and acceptor . This physicochemical divergence is expected to produce distinct pharmacokinetic and pharmacodynamic profiles.

Anti-coprophagia Coccidiosis Veterinary parasitology

Pyrrolidine Ring Methylation: A Structural Feature Absent in Diphenidine and Its Pyrrolidine Analog

Diphenidine (1‑(1,2‑diphenylethyl)piperidine) at 30 μM reduced NMDA‑mediated fEPSPs in rat hippocampal slices to an extent comparable to 30 μM ketamine, confirming NMDA receptor antagonist activity [1]. Its pyrrolidine analog 1‑(1,2‑diphenylethyl)pyrrolidine was prepared and analytically characterized but lacked the 2‑methyl substitution present on the target compound’s pyrrolidine ring [1]. The 2‑methyl group introduces a chiral center and steric constraint at the amide/ketone bond, which may influence both conformational preference and metabolic stability relative to the unsubstituted pyrrolidine analogs.

NMDA receptor Dissociative Research chemical characterization

Recommended Application Scenarios for 1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one (CAS 34067-03-3)


Reference Standard for Forensic Toxicology Method Development

The compound’s well‑defined GC‑MS fragmentation pattern (derived from published protocols for diphenidine‑class analogs [1]) and its unique 2‑methylpyrrolidine substituent make it a valuable reference standard for developing and validating forensic identification methods capable of distinguishing between closely related diphenyl‑substituted pyrrolidine/piperidine derivatives.

Structure–Activity Relationship (SAR) Probe for Sigma Receptor Ligand Development

Although direct sigma receptor binding data for the target compound are absent from the peer‑reviewed literature, its 2‑methylpyrrolidine‑diphenylbutanone scaffold occupies a distinct region of chemical space between dextromoramide‑type opioids [2] and diphenidine‑type NMDA antagonists [1]. This positions the compound as a potentially informative SAR probe for laboratories systematically exploring sigma‑1/sigma‑2 selectivity determinants.

Precursor for the Synthesis of Diversified Pyrrolidine‑Based Libraries

The ketone carbonyl serves as a reactive handle for reductive amination, Grignard addition, or oxime formation, enabling rapid diversification into libraries of secondary amines, tertiary alcohols, and oxime ethers. The 2‑methyl substitution on the pyrrolidine ring additionally provides a chiral center for asymmetric synthesis exploration, as suggested by the compound’s listing in the Parchem supplier catalog .

Negative Control for μ‑Opioid Receptor Engagement Assays

Based on the class‑level SAR indicating that the morpholine‑to‑hydrogen substitution eliminates the critical Asp147 ionic interaction required for μ‑opioid receptor binding [2], the target compound is predicted to be devoid of μ‑opioid activity. This property makes it suitable as a structurally related negative control in opioid receptor screening cascades, where dextromoramide or its analogs serve as positive controls.

Quote Request

Request a Quote for 1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.